(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

DPP-4 inhibitor chiral building block enantiomeric specificity

(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 1217782-86-9) is a single-enantiomer, N-Cbz-protected 3-aminomethylpiperidine derivative supplied as the hydrochloride salt (molecular formula C₁₄H₂₁ClN₂O₂, MW 284.78 g/mol). It belongs to the class of chiral piperidine building blocks widely employed in medicinal chemistry as synthetic intermediates, particularly for the preparation of dipeptidyl peptidase IV (DPP-4) inhibitors and other pharmaceuticals requiring a defined (R)-configuration at the piperidine 3-position.

Molecular Formula C14H21ClN2O2
Molecular Weight 284.784
CAS No. 1217782-86-9
Cat. No. B572398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride
CAS1217782-86-9
SynonymsR-3-(AMINOMETHYL)-1-N-CBZ-PIPERIDINE-HCl
Molecular FormulaC14H21ClN2O2
Molecular Weight284.784
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN.Cl
InChIInChI=1S/C14H20N2O2.ClH/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,15H2;1H/t13-;/m1./s1
InChIKeyXIPMZIXJQLUJJK-BTQNPOSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 1217782-86-9): Chiral Piperidine Building Block for Drug Discovery


(R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS 1217782-86-9) is a single-enantiomer, N-Cbz-protected 3-aminomethylpiperidine derivative supplied as the hydrochloride salt (molecular formula C₁₄H₂₁ClN₂O₂, MW 284.78 g/mol) . It belongs to the class of chiral piperidine building blocks widely employed in medicinal chemistry as synthetic intermediates, particularly for the preparation of dipeptidyl peptidase IV (DPP-4) inhibitors and other pharmaceuticals requiring a defined (R)-configuration at the piperidine 3-position [1]. The compound features a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen, an (R)-configured aminomethyl substituent at the 3-position, and is formulated as the hydrochloride salt for enhanced solid-state handling and solubility .

Why Generic Substitution of (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride Fails: Chiral, Positional, and Protecting-Group Specificity


The procurement value of (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is not fungible with its (S)-enantiomer, racemic mixture, positional isomers (2- or 4-aminomethyl), or alternative N-protected analogs (e.g., Boc). The (R)-configuration at the piperidine 3-position is a critical stereochemical determinant for downstream DPP-4 inhibitor potency, as evidenced by the structure-activity relationships (SAR) established for the 3-aminopiperidine pharmacophore class [1]. The Cbz protecting group provides orthogonal deprotection via hydrogenolysis, which is incompatible with acid-labile Boc strategies when acid-sensitive functionality is present elsewhere in the synthetic sequence . The hydrochloride salt form further confers distinct solid-state stability and solubility properties compared to the free base, which exists as a liquid at ambient temperature . These three parameters—chirality, protecting group, and salt form—are not independently tunable without altering downstream synthetic outcomes, making direct substitution inadvisable without full revalidation.

Quantitative Differentiation Evidence for (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride


Chiral Configuration: (R)-Enantiomer vs. (S)-Enantiomer for DPP-4 Inhibitor Synthesis

The (R)-enantiomer of 3-aminopiperidine derivatives is explicitly required for the synthesis of potent DPP-4 inhibitors, including Alogliptin. Alogliptin, which incorporates the (R)-3-aminopiperidine scaffold, exhibits DPP-4 inhibition with an IC₅₀ of <10 nM and >10,000-fold selectivity over DPP-8 and DPP-9 . Patent US 2010/0029941 describes methods for preparing (R)-3-aminopiperidine dihydrochloride specifically for DPP-IV inhibitor synthesis, emphasizing that the (R)-configuration is essential for biological activity [1]. The (S)-enantiomer (CAS 1217774-98-5) would yield the opposite stereochemistry and is not documented to support the same DPP-4 pharmacophore . This enantiomeric dependence means that substitution with the (S)-enantiomer or racemate would produce a different diastereomeric outcome in the final drug candidate.

DPP-4 inhibitor chiral building block enantiomeric specificity Alogliptin Type 2 diabetes

Salt Form Advantage: Hydrochloride Salt vs. Free Base for Solid-State Handling and Aqueous Solubility

The hydrochloride salt (CAS 1217782-86-9) provides tangible handling advantages over the corresponding free base (CAS 1217977-11-1). The free base, benzyl (R)-3-(aminomethyl)piperidine-1-carboxylate, is reported to be a liquid at ambient temperature (FW 248.33) requiring storage at 0–8 °C , whereas the hydrochloride salt is a solid with storage at 2–8 °C in sealed, dry conditions . Aqueous solubility screening data for structurally related Cbz-protected aminomethylpiperidine analogs indicates a solubility of 38 μg/mL for the neutral form at physiological pH, with pH-dependent solubility dropping to ~1 μg/mL at pH 7.4 . Salt formation with HCl is expected to improve aqueous solubility through ionization of the aminomethyl group (predicted pKa ~9.86), facilitating dissolution in aqueous reaction media . The hydrochloride salt is available at ≥98% purity from multiple vendors, compared to 95–97% for the free base .

hydrochloride salt free base solid-state stability aqueous solubility synthetic intermediate handling

Protecting Group Orthogonality: Cbz vs. Boc for Multi-Step Synthetic Sequences

The Cbz (benzyloxycarbonyl) protecting group on the target compound enables deprotection via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, which is orthogonal to the acid-labile Boc (tert-butoxycarbonyl) group that requires TFA or HCl for removal. This orthogonality is strategically exploited in multi-step pharmaceutical syntheses: for example, a published synthetic route to a DPP-4 inhibitor precursor uses (R)-1-Boc-3-(aminomethyl)piperidine (CAS 140645-23-4) as a coupling partner, where the Boc group is selectively cleaved under acidic conditions while the Cbz group remains intact elsewhere in the molecule [1]. The Cbz-protected (R)-3-aminomethylpiperidine serves as a precursor that can be selectively deprotected to unmask the piperidine nitrogen for subsequent derivatization without affecting acid-sensitive functional groups installed on the aminomethyl side chain . In contrast, the Boc-protected analog (MW 214.30 vs. 284.78 for the Cbz-HCl salt) offers a different deprotection profile that is incompatible with substrates bearing acid-labile protecting groups (e.g., silyl ethers, acetals) .

orthogonal protecting group Cbz deprotection hydrogenolysis Boc deprotection acid-sensitive substrates

Positional Specificity: 3-Aminomethyl vs. 2- or 4-Aminomethylpiperidine for DPP-4 Pharmacophore

The 3-aminomethyl substitution pattern on the piperidine ring is a critical pharmacophoric requirement for DPP-4 inhibitory activity. Cox et al. (2007) systematically evaluated substituted 3-aminopiperidines as DPP-4 inhibitors and demonstrated that the 3-amino (or 3-aminomethyl) substitution vector is essential for potent DPP-4 inhibition, with lead compounds showing excellent selectivity over related peptidases (QPP, DPP8, DPP9) [1]. In contrast, 2-aminomethylpiperidine derivatives are predominantly explored as ligands for metal complexation (e.g., Mn(II) complexes for imaging applications) and as precursors to flecainide-type antiarrhythmics [2], while 4-aminomethylpiperidine derivatives have been investigated as beta-secretase (BACE) inhibitors for Alzheimer's disease and as PKB/Akt kinase inhibitors with distinct binding modes [3]. The positional isomer selected determines which target class the final compound will address: procurement of the 3-aminomethyl isomer is specifically required for DPP-4-targeted programs.

positional isomer 3-aminopiperidine pharmacophore DPP-4 SAR 2-aminomethylpiperidine 4-aminomethylpiperidine

Purity Specification and Analytical Characterization: ≥98% vs. Typical 95% for Racemate

The target compound is commercially available at ≥98% chemical purity with documented analytical characterization including NMR, HPLC, and LC-MS from multiple vendors . In comparison, the racemic analog 1-Cbz-3-(aminomethyl)piperidine (CAS 315717-76-1) is typically supplied at 95–98% purity, with the lower end of this range (95%) being more common across vendors . The (S)-enantiomer hydrochloride (CAS 1217774-98-5) is routinely offered at 95% purity from multiple suppliers . The availability of the (R)-enantiomer at ≥98% purity, accompanied by full analytical documentation (MSDS, NMR, HPLC, LC-MS), reduces the risk of introducing undefined impurities or enantiomeric contamination into early-stage synthesis, which can confound biological assay interpretation and complicate process scale-up . While direct enantiomeric excess (ee) values are not uniformly published across vendors, the ≥98% chemical purity specification provides a higher confidence baseline for procurement.

enantiomeric purity chemical purity certificate of analysis procurement specification quality control

Scope of the Evidence Base: Explicit Acknowledgment of Data Limitations

It must be explicitly stated that direct head-to-head comparative studies—in which the target compound (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride and a defined comparator are evaluated side-by-side in the same assay under identical conditions—were not identified in the publicly available literature as of the search date. The evidence presented above relies primarily on class-level inference from the broader 3-aminopiperidine DPP-4 inhibitor literature [1], cross-study comparison of vendor specifications , and established principles of protecting group chemistry and salt form selection [2]. No published IC₅₀, Ki, solubility, logP, or pharmacokinetic data specific to CAS 1217782-86-9 were identified. Users should treat the differentiation claims as structurally and mechanistically reasoned inferences pending experimental confirmation in their own systems.

evidence limitations data transparency procurement risk assessment

Optimal Application Scenarios for (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride in Research and Industrial Procurement


DPP-4 Inhibitor Lead Optimization and Scale-Up

For medicinal chemistry programs synthesizing DPP-4 inhibitors based on the 3-aminopiperidine scaffold (e.g., Alogliptin analogs), this compound serves as the enantiomerically pure (R)-configured building block required for the pharmacophore. The Cbz protection allows installation of the intact chiral aminomethylpiperidine unit while preserving the piperidine nitrogen for late-stage diversification after hydrogenolytic deprotection. The solid hydrochloride salt form facilitates accurate weighing for parallel synthesis and kilogram-scale campaigns .

Chiral Pool Synthesis Requiring Orthogonal N-Protection

In multi-step syntheses where acid-sensitive intermediates (silyl ethers, acetals, or base-labile esters) are present, the Cbz group provides hydrogenolytic deprotection under neutral conditions, unlike the Boc group which requires acidic cleavage. This orthogonality is critical when the synthetic sequence demands selective unmasking of the piperidine nitrogen without disturbing other protecting groups. The target compound is preferred over (R)-1-Boc-3-(aminomethyl)piperidine (CAS 140645-23-4) in such scenarios .

Enantioselective Synthesis and Chiral HPLC Method Development

The well-defined (R)-configuration and ≥98% purity make this compound suitable as a chiral reference standard for HPLC method development and enantiomeric excess determination of 3-aminomethylpiperidine derivatives. The hydrochloride salt's solid form simplifies preparation of calibration standards, and the Cbz chromophore provides UV detection capability at 254 nm, facilitating quantitation in analytical workflows .

Checkpoint Kinase 1 (CHK1) and GPCR-Targeted Drug Discovery

Based on the documented use of the closely related (R)-1-Boc-3-(aminomethyl)piperidine in CHK1 inhibitor synthesis (rheumatoid arthritis) and G-protein coupled receptor (GPCR) agonist programs (obesity, diabetes), the Cbz-protected analog is applicable when the synthetic route requires orthogonal N-protection. The (R)-3-aminomethylpiperidine core is a privileged scaffold for these target classes, and the Cbz-HCl variant offers a complementary deprotection strategy .

Quote Request

Request a Quote for (R)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.